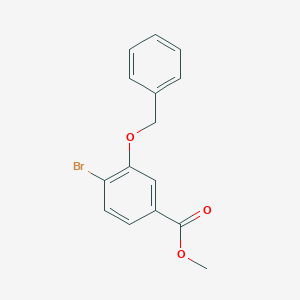

Methyl 3-(benzyloxy)-4-bromobenzoate

Description

Properties

IUPAC Name |

methyl 4-bromo-3-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPVBFXEQDHUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649552 | |

| Record name | Methyl 3-(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17054-26-1 | |

| Record name | Methyl 3-(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 3-(benzyloxy)-4-bromobenzoate

This guide provides an in-depth analysis of Methyl 3-(benzyloxy)-4-bromobenzoate, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document will cover the compound's fundamental properties, synthesis, characterization, reactivity, and safe handling procedures, grounded in established scientific principles and supported by authoritative sources.

Core Compound Identification and Properties

This compound is a substituted aromatic carboxylic acid ester. The strategic placement of the bromo, benzyloxy, and methyl ester groups makes it a versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 17054-26-1 | [][2] |

| Molecular Formula | C₁₅H₁₃BrO₃ | [][2] |

| Molecular Weight | 321.17 g/mol | [2] |

| IUPAC Name | methyl 4-bromo-3-(phenylmethoxy)benzoate | [] |

| Density | 1.407 g/cm³ | [] |

| Synonyms | This compound 98% | [] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a Williamson ether synthesis followed by esterification. The choice of starting materials and reaction conditions is critical to achieving high yield and purity.

A common synthetic route starts from methyl 4-bromo-3-hydroxybenzoate. The phenolic hydroxyl group is deprotonated by a suitable base, such as potassium carbonate, to form a phenoxide. This nucleophilic phenoxide then attacks benzyl bromide in an SN2 reaction to form the benzyl ether. The use of a polar aprotic solvent like dimethylformamide (DMF) facilitates this reaction by solvating the cation and leaving the nucleophile more reactive.

Experimental Protocol: Synthesis of this compound

-

To a solution of methyl 4-bromo-3-hydroxybenzoate (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the aromatic protons, the benzylic methylene protons, and the methyl ester protons. The splitting patterns and integration values are crucial for structural confirmation.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the methyl carbon.

-

IR (Infrared) Spectroscopy: Key functional groups can be identified. Expect strong absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹) and C-O stretches for the ether and ester linkages.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom, confirming the elemental composition.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its functional groups, making it a valuable intermediate.

-

Suzuki Coupling: The aryl bromide moiety can readily participate in palladium-catalyzed Suzuki coupling reactions with boronic acids to form new carbon-carbon bonds. This is a powerful method for constructing biaryl systems.

-

Buchwald-Hartwig Amination: The aryl bromide can also undergo palladium-catalyzed amination reactions with various amines to introduce nitrogen-containing functional groups.

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.

-

Debenzylation: The benzyl ether is a protecting group for the hydroxyl function and can be cleaved by catalytic hydrogenation (e.g., using H₂/Pd-C) to reveal the free phenol.

Sources

An In-Depth Technical Guide to the Molecular Weight Determination of Methyl 3-(benzyloxy)-4-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(benzyloxy)-4-bromobenzoate is a key organic intermediate in the synthesis of various pharmaceutical compounds and complex molecular architectures. Its precise molecular weight is a critical parameter for reaction monitoring, quality control, and regulatory compliance in drug development. This guide provides a comprehensive overview of the theoretical and experimental determination of the molecular weight of this compound, with a focus on high-resolution mass spectrometry.

Core Molecular Properties

This compound is a compound with the chemical formula C₁₅H₁₃BrO₃.[1][] Its structure features a methyl ester, a bromo substituent, and a benzyloxy group attached to a benzene ring. These functionalities influence its chemical reactivity and its behavior in analytical instrumentation.

Theoretical Molecular Weight

The molecular weight of a compound can be calculated in two ways: the nominal molecular weight and the monoisotopic mass.

-

Nominal Molecular Weight: Calculated using the integer mass of the most abundant isotope of each element.

-

C: 12

-

H: 1

-

Br: 79 (or 81, but 79 is often used for nominal mass)

-

O: 16

-

Nominal Molecular Weight = (15 * 12) + (13 * 1) + (1 * 79) + (3 * 16) = 180 + 13 + 79 + 48 = 320 g/mol

-

-

Average Molecular Weight (Molecular Weight): Calculated using the weighted average of the natural abundances of all isotopes of each element. This is the value typically found on chemical supplier labels. For this compound, this value is approximately 321.17 g/mol .[1]

-

Monoisotopic Mass: Calculated using the exact mass of the most abundant isotope of each element. This is the most accurate theoretical mass and is crucial for high-resolution mass spectrometry.

-

¹²C: 12.000000 u

-

¹H: 1.007825 u

-

⁷⁹Br: 78.918338 u

-

¹⁶O: 15.994915 u

-

Monoisotopic Mass = (15 * 12.000000) + (13 * 1.007825) + (1 * 78.918338) + (3 * 15.994915) = 320.0048 u

-

Quantitative Data Summary

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₃BrO₃ | [1][] |

| CAS Number | 17054-26-1 | [1] |

| Molecular Weight | 321.17 g/mol | [1] |

| Monoisotopic Mass | 320.0048 u | Calculated |

Experimental Determination of Molecular Weight by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the gold standard for the experimental determination of the molecular weight of organic compounds. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for this molecule, as it minimizes fragmentation and allows for the observation of the intact molecular ion.

Predicted Mass Spectrum and Fragmentation Pattern

Due to the presence of bromine, the molecular ion region will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units for any fragment containing a bromine atom.

The primary fragmentation pathways for this compound under ESI-MS/MS conditions are expected to be:

-

Loss of the benzyl group: Cleavage of the benzylic ether bond is a common fragmentation pathway, leading to the loss of a benzyl radical (C₇H₇•, 91 u) and the formation of a stable phenoxide radical cation.

-

Loss of the methoxy group: Fragmentation of the ester can occur with the loss of a methoxy radical (•OCH₃, 31 u).

-

Decarbonylation: Loss of carbon monoxide (CO, 28 u) from the ester group can also be observed.

Experimental Protocol: Molecular Weight Determination by ESI-HRMS

This protocol outlines the steps for determining the accurate mass of this compound using an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer.

1. Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Perform a serial dilution of the stock solution with the same solvent to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

-

For positive ion mode, it is recommended to add 0.1% formic acid to the final solution to promote protonation.

2. Instrument Setup:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizing Gas (N₂): Flow rate appropriate for the instrument and solvent.

-

Drying Gas (N₂): Temperature and flow rate optimized for solvent evaporation (e.g., 300-350 °C).

-

Mass Range: 50 - 500 m/z.

-

Data Acquisition: Full scan mode for accurate mass measurement.

3. Data Acquisition and Analysis:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion peak.

-

Identify the protonated molecule, [M+H]⁺, which will appear as a pair of peaks around m/z 321.0126 and 323.0106, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Use the instrument's software to calculate the exact mass of the monoisotopic peak and compare it to the theoretical monoisotopic mass of the protonated molecule (C₁₅H₁₄BrO₃⁺ = 321.0121 u). The mass accuracy should ideally be within 5 ppm.

Workflow for Molecular Weight Determination

Caption: Workflow for the determination of the molecular weight of this compound by ESI-HRMS.

Conclusion

The accurate determination of the molecular weight of this compound is fundamental for its application in research and development. This guide has detailed the theoretical calculations and provided a robust experimental protocol using ESI-HRMS. By understanding the principles of mass spectrometry and the expected fragmentation behavior of this molecule, researchers can confidently verify its identity and purity, ensuring the integrity of their scientific endeavors.

References

-

National Institute of Standards and Technology. (n.d.). 4-Bromobenzoic acid, 3-methylbut-2-enyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-bromo-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry, University of Oxford. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 26(15), 4479. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-bromo-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

protocols.io. (2023). Aromatic Monomer Analysis by UHPLC-MS/MS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Technical Guide to Methyl 3-(benzyloxy)-4-bromobenzoate: Properties, Synthesis, and Applications

Abstract and Introduction

Methyl 3-(benzyloxy)-4-bromobenzoate is a substituted aromatic ester that serves as a versatile intermediate in organic synthesis. Its unique trifunctional nature—an ester for modification or hydrolysis, a bromo-substituent ideal for cross-coupling reactions, and a benzyl ether acting as a stable, yet cleavable, protecting group for a phenol—makes it a valuable building block for complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, outlines a robust synthetic protocol, explores its reactivity, and discusses its applications, particularly for professionals in medicinal chemistry and materials science. The strategic placement of its functional groups allows for sequential and site-selective modifications, a critical feature in multi-step synthetic campaigns.

Physicochemical and Spectroscopic Profile

The core identity and physical characteristics of this compound are summarized below. These properties are fundamental for its handling, reaction setup, and purification.

Core Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 17054-26-1 | [1] |

| Molecular Formula | C₁₅H₁₃BrO₃ | [1][2][] |

| Molecular Weight | 321.17 g/mol | [1][2] |

| IUPAC Name | methyl 4-bromo-3-(phenylmethoxy)benzoate | [] |

| Density | 1.407 g/cm³ (Predicted) | [] |

| Synonyms | Methyl 3-benzyloxy-4-bromobenzoate, Benzoic acid, 4-bromo-3-(phenylmethoxy)-, methyl ester | [2] |

Spectroscopic Analysis (Predicted)

While a dedicated experimental spectrum for this specific isomer is not publicly available, a robust prediction of its key spectroscopic features can be derived from established principles of organic spectroscopy and data from analogous structures.[4][5]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.6-7.8 ppm (m, 2H): Aromatic protons ortho and para to the bromine atom. These would likely appear as a doublet and a doublet of doublets, influenced by neighboring protons.

-

δ 7.3-7.5 ppm (m, 5H): Protons of the benzyl group's phenyl ring.

-

δ 7.1-7.2 ppm (d, 1H): Aromatic proton ortho to the ester group.

-

δ 5.15 ppm (s, 2H): Methylene protons (-O-CH₂-Ph) of the benzyloxy group. The singlet nature arises from the absence of adjacent protons.

-

δ 3.90 ppm (s, 3H): Methyl protons (-COOCH₃) of the ester group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~166 ppm: Carbonyl carbon of the ester.

-

δ ~155 ppm: Aromatic carbon attached to the benzyloxy group (C-O).

-

δ 136-137 ppm: Quaternary aromatic carbon of the benzyl group.

-

δ 127-132 ppm: Aromatic carbons of both rings.

-

δ ~115 ppm: Aromatic carbon bearing the bromine atom (C-Br).

-

δ ~71 ppm: Methylene carbon (-O-CH₂-Ph).

-

δ ~52 ppm: Methyl carbon (-COOCH₃).

-

-

FT-IR (KBr Pellet, cm⁻¹):

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching (methyl and methylene).

-

~1725 cm⁻¹: Strong C=O stretching of the ester carbonyl.

-

~1600, 1480 cm⁻¹: Aromatic C=C ring stretching.

-

~1250, 1100 cm⁻¹: C-O stretching (ester and ether).

-

~1020 cm⁻¹: C-Br stretching.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak would exhibit a characteristic M/M+2 isotopic pattern of approximately 1:1 intensity, due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br), at m/z 320 and 322.

-

A prominent fragment would be the loss of the benzyl group (m/z 91, tropylium ion).

-

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via a Williamson ether synthesis, a reliable and high-yielding method for forming ethers. This approach offers superior control compared to direct benylation of a bromobenzoic acid, which could lead to side reactions.

Retrosynthetic Analysis & Proposed Pathway

The most logical disconnection is at the ether linkage, pointing to commercially available Methyl 4-bromo-3-hydroxybenzoate and a benzyl halide as starting materials. This strategy protects the ester functionality, which is generally stable under the basic conditions of this synthesis.

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from Methyl 4-bromo-3-hydroxybenzoate.

Materials:

-

Methyl 4-bromo-3-hydroxybenzoate (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-bromo-3-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol, forming the phenoxide nucleophile. It is easily filtered off post-reaction. Anhydrous conditions prevent hydrolysis of the ester.

-

-

Solvent Addition: Add anhydrous acetone or DMF to the flask to dissolve/suspend the reagents (concentration ~0.2 M).

-

Causality: Acetone and DMF are polar aprotic solvents that facilitate SN2 reactions by solvating the potassium cation without interfering with the nucleophile. DMF is preferred for less reactive substrates due to its higher boiling point.

-

-

Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Causality: A slight excess of the electrophile (benzyl bromide) ensures complete consumption of the starting phenol. Dropwise addition controls any initial exotherm.

-

-

Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, ~80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Self-Validation: The reaction is complete when the starting phenol spot (visualized by UV light and/or staining) is no longer visible on the TLC plate.

-

-

Workup: a. Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the resulting crude oil/solid in ethyl acetate. d. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Causality: The water wash removes any remaining DMF and inorganic salts, while the brine wash helps to break emulsions and further dry the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford the pure this compound.

-

Self-Validation: Purity should be confirmed by ¹H NMR and/or LC-MS analysis.

-

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its capacity for diverse and selective chemical transformations, making it a powerful node in complex synthetic routes.

Key Transformation Pathways

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki (boronic acids), Heck (alkenes), Sonogashira (terminal alkynes), and Buchwald-Hartwig (amines, alcohols). This allows for the introduction of a wide array of substituents at the 4-position.

-

Ester Hydrolysis: The methyl ester can be saponified under basic conditions (e.g., NaOH or LiOH in aq. THF/MeOH) to yield the corresponding carboxylic acid. This acid can then be used for amide bond formation or other carboxylate chemistry.

-

Benzyl Ether Deprotection: The benzyloxy group is a robust protecting group but can be readily cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C) to unmask the phenol. This deprotection is typically clean and high-yielding, orthogonal to many other functional groups.

Caption: Key synthetic transformations of the title compound.

Safety and Handling

While specific toxicological data for this compound is not available, data from structurally related bromobenzoic acid esters should be used to guide handling procedures.[6][7][8]

Hazard Identification

-

Respiratory Irritation: May cause respiratory tract irritation.[6]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling.[6]

First Aid Measures

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[6]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.[6]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for researchers in drug discovery and materials science. Its well-defined reactive sites allow for a predictable and versatile application in building complex molecules. The synthetic protocol outlined herein is robust and scalable, while the predicted reactivity provides a clear roadmap for its incorporation into advanced synthetic programs. Proper adherence to safety protocols based on analogous compounds is essential for its handling.

References

-

Synthesis method for 3-bromine-4-(methylol)methyl benzoate. (n.d.). Eureka | Patsnap. Retrieved January 13, 2026, from [Link]

-

Supplementary Information for "A mild and efficient protocol for the synthesis of methyl esters from benzylic alcohols". (n.d.). The Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

-

Synthesis of methyl 4-bromobenzoate. (n.d.). PrepChem.com. Retrieved January 13, 2026, from [Link]

-

Methyl 3-amino-4-bromobenzoate. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Methyl 2-benzyloxy-4-bromobenzoate. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Methyl 4-bromobenzoate. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

- Preparation method of methyl benzoate compound. (n.d.). Google Patents.

-

Methyl 4-(benzyloxy)-3-methoxybenzoate. (2013). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 13, 2026, from [Link]

-

Benzoic acid, 4-bromo-, methyl ester. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2020). MDPI. Retrieved January 13, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 3-(benzyloxy)-4-bromobenzoate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to Methyl 3-(benzyloxy)-4-bromobenzoate, a valuable substituted aromatic building block. This molecule serves as a critical intermediate in the development of complex molecular architectures for pharmaceutical and materials science applications. The presented synthesis is a reproducible, two-step process commencing from the commercially available precursor, methyl p-hydroxybenzoate. The core transformations involve a regioselective electrophilic bromination followed by a classic Williamson ether synthesis. This document elucidates the mechanistic rationale behind each step, provides detailed, field-tested experimental protocols, and emphasizes the causality behind procedural choices to ensure scientific integrity and successful replication.

Introduction and Strategic Overview

This compound (CAS 17054-26-1) is a bespoke chemical intermediate whose structural features—a protected phenol, a bromine atom for subsequent cross-coupling reactions, and a methyl ester—make it highly valuable in organic synthesis.[1][] Analogous halogenated and functionalized benzoate structures are pivotal in the synthesis of selective inhibitors and serve as foundational components in drug discovery pipelines.[3][4]

The synthetic strategy detailed herein is designed for efficiency and scalability, relying on two fundamental and well-understood organic reactions. The pathway begins with the selective bromination of methyl p-hydroxybenzoate at the position ortho to the activating hydroxyl group. The resulting phenolic intermediate, methyl 3-bromo-4-hydroxybenzoate, is then subjected to O-alkylation using benzyl bromide under basic conditions to yield the target molecule. This approach is favored for its high regioselectivity, use of readily available reagents, and straightforward execution.

Synthetic Pathway Visualization

The two-step sequence from the starting material to the final product is illustrated below. The pathway is designed to control the regiochemistry of substitution on the aromatic ring, leveraging the directing effects of the resident functional groups.

Figure 1: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol and Mechanistic Discussion

Part A: Synthesis of Methyl 3-bromo-4-hydroxybenzoate (Intermediate)

The first stage of the synthesis is the regioselective bromination of methyl p-hydroxybenzoate. This reaction is a classic example of electrophilic aromatic substitution.

Mechanism and Rationale: The hydroxyl group (-OH) on the benzene ring is a powerful activating group and an ortho, para-director due to its ability to donate electron density into the ring via resonance. The para position is blocked by the methyl ester group. Consequently, the incoming electrophile, the bromine molecule (Br₂), is directed to the positions ortho to the hydroxyl group. The use of a catalyst like glacial acetic acid can polarize the Br-Br bond, increasing its electrophilicity and facilitating the reaction.[5] The reaction is typically performed at a controlled temperature, starting at 0°C, to mitigate the formation of di-substituted byproducts.[5] Dichloromethane is an effective solvent as it is relatively inert and solubilizes the starting material.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve methyl p-hydroxybenzoate (1.0 eq) in dichloromethane.

-

Add glacial acetic acid (1.1 eq) to the solution and stir until fully dissolved.[5]

-

Cool the reaction mixture to 0-5°C using an ice bath.

-

Slowly add a solution of liquid bromine (1.1 eq) in dichloromethane dropwise via the addition funnel, ensuring the internal temperature remains below 5°C.[5]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 24-36 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to consume excess bromine.

-

Extract the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography to obtain pure methyl 3-bromo-4-hydroxybenzoate.

Quantitative Data Summary (Part A):

| Reagent | Molecular Wt. ( g/mol ) | Molar Eq. | Role |

| Methyl p-hydroxybenzoate | 152.15 | 1.0 | Starting Material |

| Bromine (Br₂) | 159.81 | 1.1 | Electrophile |

| Glacial Acetic Acid | 60.05 | 1.1 | Catalyst |

| Dichloromethane | 84.93 | - | Solvent |

Part B: Synthesis of this compound (Target Molecule)

The second and final step is the benzylation of the phenolic hydroxyl group of the intermediate via the Williamson ether synthesis.

Mechanism and Rationale: The Williamson ether synthesis is a reliable and widely used method for forming ethers.[6] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[6][7] First, a base is used to deprotonate the acidic phenolic hydroxyl group, forming a nucleophilic phenoxide ion. In this protocol, potassium carbonate (K₂CO₃) is an ideal choice; it is a mild, inexpensive, and easy-to-handle base sufficient for deprotonating phenols.[7] The resulting phenoxide then attacks the electrophilic carbon of benzyl bromide, displacing the bromide leaving group in a concerted backside attack.[8] Primary halides like benzyl bromide are optimal for this reaction as they are highly reactive in SN2 reactions and less prone to undergoing the competing E2 elimination reaction.[6] A polar aprotic solvent such as dimethylformamide (DMF) is used to solvate the cation (K⁺) while leaving the nucleophilic phenoxide anion exposed, thereby accelerating the rate of the SN2 reaction.[7]

Experimental Protocol:

-

To a solution of methyl 3-bromo-4-hydroxybenzoate (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 6-12 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

-

Once complete, pour the reaction mixture into ice-water and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash successively with water and brine to remove DMF and inorganic salts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield this compound as a pure solid.

Quantitative Data Summary (Part B):

| Reagent | Molecular Wt. ( g/mol ) | Molar Eq. | Role |

| Methyl 3-bromo-4-hydroxybenzoate | 231.04 | 1.0 | Nucleophile Precursor |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Base |

| Benzyl Bromide (BnBr) | 171.04 | 1.2 | Electrophile |

| Dimethylformamide (DMF) | 73.09 | - | Solvent |

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the regiochemistry of the bromine and benzyloxy groups and the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight of the compounds.[][9]

-

Infrared (IR) Spectroscopy: To observe the characteristic vibrational frequencies of the functional groups (e.g., disappearance of the broad -OH stretch and appearance of C-O-C ether stretches).

Safety and Handling

-

Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Benzyl Bromide (BnBr): A lachrymator and corrosive. It should be handled in a fume hood with proper PPE.

-

Dichloromethane and DMF: These are volatile and potentially harmful solvents. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

This guide details an efficient and logical two-step synthesis for this compound, a key intermediate for advanced organic synthesis. By leveraging a regioselective bromination and a robust Williamson ether synthesis, this pathway provides a reliable method for researchers in medicinal chemistry and materials science. The provided protocols, grounded in established chemical principles, offer a clear and reproducible route to this valuable molecular building block.

References

- Study.com. (n.d.). How could you prepare benzyl phenyl ether from benzene and phenol? Retrieved from homework.study.com/explanation/how-could-you-prepare-benzyl-phenyl-ether-from-benzene-and-phenol-more-than-one-step-is-required.html

-

Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-bromobenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methyl 3-amino-4-bromobenzoate: Key Chemical for Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 4-bromobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of Methyl 3-(benzyloxy)-4-bromobenzoate

This guide provides a comprehensive overview of the synthetic pathways and critical starting materials for the preparation of Methyl 3-(benzyloxy)-4-bromobenzoate, a key intermediate in the development of various pharmaceutical compounds. Designed for researchers, chemists, and professionals in drug development, this document delves into the strategic selection of precursors and the rationale behind the experimental methodologies, ensuring a blend of theoretical understanding and practical application.

Introduction to this compound

This compound is a versatile building block in organic synthesis. Its structure, featuring a protected hydroxyl group and a bromine atom on the aromatic ring, allows for a variety of subsequent chemical modifications. The benzyloxy group serves as a robust protecting group for the phenol, which can be selectively removed under specific conditions. The bromo substituent provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities.

The strategic synthesis of this intermediate is paramount to ensure high purity and yield, which are critical for its application in multi-step pharmaceutical manufacturing. This guide will explore the primary synthetic routes, focusing on the readily available starting materials and the optimization of reaction conditions.

Core Synthetic Strategy: A Two-Stage Approach

The most common and efficient synthesis of this compound is achieved through a two-stage process. The central strategy revolves around the preparation of a key intermediate, Methyl 3-bromo-4-hydroxybenzoate , followed by the protection of the phenolic hydroxyl group via benzylation.

The synthesis of the key intermediate, Methyl 3-bromo-4-hydroxybenzoate, can be approached from two primary starting materials:

-

Route A: Direct bromination of Methyl 4-hydroxybenzoate.

-

Route B: Esterification of 3-bromo-4-hydroxybenzoic acid.

The selection between these routes often depends on the commercial availability and cost of the starting materials, as well as the desired scale of the synthesis.

Caption: Core synthetic strategies for this compound.

Part 1: Synthesis of the Key Intermediate: Methyl 3-bromo-4-hydroxybenzoate

Route A: Direct Bromination of Methyl 4-hydroxybenzoate

This approach is often favored due to the ready availability of Methyl 4-hydroxybenzoate. The core of this route is the electrophilic aromatic substitution, specifically the bromination of the benzene ring. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the methyl ester, bromination occurs at one of the ortho positions.

A significant challenge in this reaction is the potential for over-bromination to form the 3,5-dibromo-4-hydroxybenzoate byproduct.[1] Careful control of the reaction conditions, including the stoichiometry of the brominating agent, temperature, and solvent, is crucial to maximize the yield of the desired mono-brominated product.

Experimental Protocol: Bromination of Methyl 4-hydroxybenzoate [1]

-

Dissolution: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for HBr, dissolve Methyl 4-hydroxybenzoate (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dichloromethane and glacial acetic acid.

-

Cooling: Cool the reaction mixture to 0-5°C using an ice bath.

-

Bromination: Slowly add a solution of bromine (1.0-1.2 eq) in the same solvent to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 5°C. The use of glacial acetic acid can act as a catalyst.[1]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours (e.g., 3-5 hours, or up to 35 hours as in some protocols) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir until the reddish-brown color of bromine disappears.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Recrystallize the crude solid from a suitable solvent system, such as toluene, to yield pure Methyl 3-bromo-4-hydroxybenzoate as a white solid.[1]

| Parameter | Value | Reference |

| Starting Material | Methyl 4-hydroxybenzoate | [1] |

| Reagents | Bromine, Glacial Acetic Acid | [1] |

| Solvent | Dichloromethane | [1] |

| Temperature | 0-5°C (addition), Room Temp (reaction) | [1] |

| Typical Yield | 77-78% | [1] |

Route B: Esterification of 3-bromo-4-hydroxybenzoic acid

This route is a viable alternative if 3-bromo-4-hydroxybenzoic acid is a more accessible starting material. The esterification is typically carried out using methanol in the presence of an acid catalyst, a classic Fischer esterification.

Experimental Protocol: Fischer Esterification of 3-bromo-4-hydroxybenzoic acid [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-bromo-4-hydroxybenzoic acid (1.0 eq) in an excess of methanol, which acts as both the solvent and the reagent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), dropwise to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-6 hours). Monitor the reaction progress by TLC.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Work-up: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 3-bromo-4-hydroxybenzoate. Further purification can be achieved by recrystallization if necessary.

| Parameter | Value | Reference |

| Starting Material | 3-bromo-4-hydroxybenzoic acid | [2] |

| Reagents | Methanol, Sulfuric Acid | [2] |

| Temperature | Reflux | [2] |

| Typical Yield | High | [2] |

Part 2: Benzylation of Methyl 3-bromo-4-hydroxybenzoate

The final step in the synthesis is the protection of the phenolic hydroxyl group as a benzyl ether. This is typically achieved via a Williamson ether synthesis, where the phenoxide, formed by deprotonation of the phenol with a suitable base, acts as a nucleophile and displaces a halide from benzyl halide.

Caption: Williamson ether synthesis for the benzylation step.

Experimental Protocol: Benzylation of Methyl 3-bromo-4-hydroxybenzoate

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 3-bromo-4-hydroxybenzoate (1.0 eq) in a polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) (typically 1.5-2.0 eq), to the solution and stir the mixture at room temperature for about 30 minutes to an hour to form the phenoxide.

-

Benzylation: Add benzyl bromide (BnBr) or benzyl chloride (BnCl) (1.1-1.2 eq) to the reaction mixture.

-

Heating: Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and stir for several hours until the reaction is complete, as indicated by TLC.

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

| Parameter | Value |

| Starting Material | Methyl 3-bromo-4-hydroxybenzoate |

| Reagents | Benzyl bromide/chloride, Potassium carbonate/Sodium hydride |

| Solvent | Acetone, Acetonitrile, or DMF |

| Temperature | 50-80°C |

| Typical Yield | Generally high |

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic transformations. The choice of starting material for the preparation of the key intermediate, Methyl 3-bromo-4-hydroxybenzoate, is a critical decision that will be influenced by economic and logistical factors. Careful control over reaction conditions, particularly during the bromination step, is essential to minimize byproduct formation and ensure a high yield of the desired product. The subsequent benzylation is a robust and high-yielding reaction. This guide provides a solid foundation for researchers to confidently approach the synthesis of this important pharmaceutical intermediate.

References

- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents.

-

10-240961 - 3-bromo-4-hydroxybenzoic-acid | 14348-41-5. Available at: [Link]

- US5260475A - Esterification of hydroxybenzoic acids - Google Patents.

-

PubChem. 3-(Benzyloxy)-4-bromobenzoic acid. Available at: [Link]

-

PubChem. Methyl 3-bromo-4-hydroxybenzoate. Available at: [Link]

Sources

A Technical Guide to the Solubility of Methyl 3-(benzyloxy)-4-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 13, 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 3-(benzyloxy)-4-bromobenzoate, a key intermediate in various synthetic pathways. As the biopharmaceutical and agrochemical industries increasingly rely on complex molecular scaffolds, a thorough understanding of fundamental physicochemical properties such as solubility is paramount for efficient process development, formulation, and biological screening. This document synthesizes theoretical principles with actionable experimental protocols to provide a robust framework for determining and interpreting the solubility of this compound in a variety of solvent systems. We will explore the structural determinants of its solubility, present detailed methodologies for both qualitative and quantitative assessment, and discuss the implications of these findings for downstream applications.

Introduction: The Critical Role of Solubility in a Molecule's Journey

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the fate of a compound in both chemical and biological systems. For this compound, its solubility profile dictates crucial parameters from reaction kinetics in a synthetic flask to its absorption and distribution in a biological milieu. Poor aqueous solubility, a common challenge in drug discovery, can lead to unreliable results in in-vitro assays and hinder the development of effective formulations.[1] Conversely, understanding its solubility in organic solvents is critical for purification, crystallization, and analytical characterization.[2]

This guide will provide a detailed exploration of the factors influencing the solubility of this compound and present a suite of experimental approaches to accurately quantify this property.

Molecular Structure Analysis and Predicted Solubility Behavior

The solubility of an organic compound is intrinsically linked to its molecular structure. The adage "like dissolves like" serves as a useful first principle, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[2][3] Let's dissect the structure of this compound to anticipate its solubility behavior.

This compound

-

Aromatic Core: The substituted benzene ring is largely non-polar and hydrophobic.

-

Ester Group (-COOCH₃): The methyl ester group introduces polarity and potential for hydrogen bonding with protic solvents through its oxygen atoms.[4]

-

Benzyloxy Group (-OCH₂C₆H₅): This bulky group, while containing an ether linkage, is predominantly non-polar due to the large phenyl ring. It will significantly contribute to the molecule's hydrophobicity and likely reduce its solubility in water.

-

Bromo Group (-Br): The bromine atom is electronegative, adding some polarity, but its primary effect on solubility will be its contribution to the overall molecular weight and crystal lattice energy.

Predicted Solubility:

-

Aqueous Solubility: Expected to be very low. The large, non-polar benzyloxy group and the hydrophobic aromatic ring will dominate, making it difficult to disrupt the strong hydrogen bonding network of water.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to show good solubility. These solvents can effectively solvate the polar ester group while also accommodating the non-polar regions of the molecule. Dimethyl sulfoxide (DMSO) is a particularly effective solvent for a wide range of polar and non-polar substances.[5]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is anticipated. While these solvents can hydrogen bond with the ester group, their own hydrogen bonding networks need to be disrupted, and the large non-polar moiety may limit solubility compared to polar aprotic solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Moderate to good solubility is likely, particularly in aromatic solvents like toluene due to favorable pi-stacking interactions with the benzene rings. Solubility in aliphatic solvents like hexane may be more limited.

Experimental Determination of Solubility: A Multi-faceted Approach

A combination of qualitative and quantitative methods should be employed to build a comprehensive solubility profile.

Qualitative Solubility Assessment

A rapid, preliminary assessment of solubility can be performed using small amounts of the compound in a range of solvents. This provides a quick overview of its general solubility characteristics.

Protocol: Qualitative Solubility Test [6]

-

Preparation: Place approximately 25 mg of this compound into separate, labeled small test tubes.

-

Solvent Addition: To each test tube, add 0.75 mL of a different solvent (e.g., water, 5% NaOH, 5% HCl, ethanol, acetone, toluene, hexane) in small portions.

-

Mixing: After each addition, vigorously shake the test tube for 10-20 seconds.

-

Observation: Observe whether the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).

-

Interpretation:

-

Solubility in 5% NaOH may suggest the presence of an acidic functional group, though unlikely to be significant for this ester unless hydrolysis occurs.[7]

-

Solubility in 5% HCl would indicate a basic functional group, which is absent in this molecule.[7]

-

Solubility in concentrated sulfuric acid can indicate the presence of functional groups like alkenes, alcohols, aldehydes, or ketones, which are not present here.[7]

-

Quantitative Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[1] This technique measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature.

Protocol: Equilibrium Solubility Assay (Shake-Flask Method) [8][9]

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent (e.g., phosphate-buffered saline (PBS) for aqueous solubility, or an organic solvent). The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a suitable membrane filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for quantitative solubility determination using the shake-flask method.

High-Throughput Solubility Screening

In early drug discovery, a higher throughput method is often required to screen multiple compounds or conditions. The MultiScreen Solubility Filter Plate assay is a common choice.[1]

Protocol: 96-Well Filter Plate Solubility Assay [1]

-

Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add an aliquot of the DMSO stock solution to a 96-well filter plate containing the desired aqueous buffer (e.g., PBS) to achieve the final test concentration (e.g., 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

-

Incubation: Seal the plate and shake for a defined period (e.g., 1.5-2 hours) at room temperature to allow for dissolution.

-

Filtration: Place the filter plate on a vacuum manifold and collect the filtrate in a 96-well collection plate.

-

Analysis: Determine the concentration of the compound in the filtrate using a suitable analytical method like UV-Vis spectroscopy, HPLC, or LC-MS/MS. A standard calibration curve should be prepared for accurate quantification.

Logical Flow for High-Throughput Solubility Screening

Caption: High-throughput solubility screening workflow using a 96-well filter plate.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Predicted and Experimental Solubility of this compound

| Solvent System | Predicted Solubility | Experimental Value (e.g., at 25°C) | Method |

| Water | Very Low | To be determined | Shake-Flask |

| Phosphate-Buffered Saline (pH 7.4) | Very Low | To be determined | Shake-Flask |

| Ethanol | Moderate | To be determined | Shake-Flask |

| Acetone | Good | To be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | High | To be determined | Shake-Flask |

| Toluene | Good | To be determined | Shake-Flask |

| Hexane | Low to Moderate | To be determined | Shake-Flask |

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for characterizing the solubility of this compound. By combining theoretical predictions based on molecular structure with rigorous experimental validation, researchers can obtain a reliable solubility profile. This information is invaluable for optimizing reaction conditions, developing purification strategies, and designing effective formulations for biological testing. Further studies could investigate the effect of temperature, pH, and the presence of co-solvents on the solubility of this compound to provide an even more complete understanding of its physicochemical behavior.

References

- AxisPharm. Equilibrium Solubility Assays Protocol.

- Experiment: Solubility of Organic & Inorganic Compounds.

- solubility experimental methods.pptx. (n.d.). SlideShare.

- EXPERIMENT 1 DETERMIN

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Khan Academy. Solubility of organic compounds.

- Lund University Publications.

- Sigma-Aldrich.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Computational Chemistry. Compound solubility measurements for early drug discovery.

- Jadhav, G. V., & Aslam, M. (n.d.). BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Brornination of Aryl Esters of Para-Cresotic Acid.

- Chemistry LibreTexts. (2023, January 22). Properties of Esters.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lifechemicals.com [lifechemicals.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

"Methyl 3-(benzyloxy)-4-bromobenzoate" stability and storage

An In-depth Technical Guide to the Stability and Storage of Methyl 3-(benzyloxy)-4-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is a key organic intermediate utilized in the synthesis of complex molecules in the pharmaceutical and chemical industries. Its molecular structure, featuring a methyl ester, a benzyl ether, and a bromo-substituted aromatic ring, dictates its reactivity and stability profile.[1] Understanding the inherent stability of this compound and the factors that can lead to its degradation is fundamental to its effective use.

Molecular Structure:

Chemical Stability Profile

Under standard ambient conditions, this compound is a chemically stable compound. However, its stability can be compromised by exposure to specific environmental factors and incompatible materials.

Factors Influencing Stability

-

Temperature: While stable at room temperature, elevated temperatures can accelerate degradation. Specific temperature limits are often provided on the product label.

-

Moisture: The presence of water can facilitate the hydrolysis of the methyl ester group, a primary degradation pathway.

-

Light: Although not explicitly stated in the provided documents, compounds with aromatic systems can be sensitive to light, which may induce photochemical reactions.

-

Air/Oxygen: The benzylic ether linkage can be susceptible to oxidation, particularly over prolonged periods or at elevated temperatures.

Incompatible Materials

To prevent adverse reactions and maintain the integrity of the compound, contact with the following should be avoided:

-

Strong Oxidizing Agents: These can react with the molecule, potentially leading to decomposition.

-

Strong Acids and Bases: These can catalyze the hydrolysis of the ester and ether linkages.

Potential Degradation Pathways

Based on the functional groups present in this compound, two primary degradation pathways can be hypothesized: hydrolysis and de-benzylation.

Hydrolysis of the Methyl Ester

The ester functional group is susceptible to hydrolysis, particularly in the presence of acid or base, to yield 3-(benzyloxy)-4-bromobenzoic acid and methanol. This is a common degradation route for ester-containing compounds.

De-benzylation of the Ether Linkage

The benzyl ether group can be cleaved under various conditions, including catalytic hydrogenation or reaction with strong acids, to produce methyl 3-hydroxy-4-bromobenzoate and toluene or other benzyl derivatives.

Caption: Proposed degradation pathways of this compound.

Recommended Storage and Handling Protocols

Proper storage and handling are crucial to prevent degradation and ensure the safety of personnel.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound:

| Parameter | Recommendation | Rationale |

| Container | Store in a tightly closed container.[2][3][4] | Prevents exposure to moisture and air. |

| Atmosphere | Store in a dry environment. | Minimizes the risk of hydrolysis. |

| Temperature | Store in a cool, well-ventilated place.[3][4] Recommended temperature may be on the product label. | Slows down potential degradation reactions. |

| Light Exposure | Protect from light. | Prevents potential photochemical degradation. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[5] | Avoids chemical reactions that could lead to decomposition or hazardous situations. |

Handling Procedures

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of dust.[3][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][6]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]

-

Spills: In case of a spill, avoid dust formation. Collect the material and place it in a suitable container for disposal.

Stability Testing and Purity Assessment

A robust stability testing program is essential to determine the shelf-life and re-test period of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general framework for the purity assessment of this compound. Method validation is required for specific applications.

-

Preparation of Solutions:

-

Diluent: Prepare a suitable mixture of acetonitrile and water.

-

Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to a known concentration.

-

Sample Solution: Prepare the sample to be tested in the same manner and at the same concentration as the standard solution.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with acetonitrile and water (or a suitable buffer) is recommended to ensure good separation of the main peak from potential impurities.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

-

Detection: UV detection at a wavelength where the analyte has significant absorbance.

-

Injection Volume: Typically 10 µL.

-

-

Analysis and Calculation:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to this compound based on the retention time of the reference standard.

-

Calculate the purity of the sample using the area normalization method, assuming all components have a similar response factor at the detection wavelength.

-

Caption: Workflow for purity assessment of this compound by HPLC.

Conclusion

The stability and integrity of this compound are critical for its successful application in research and development. By understanding its chemical properties, potential degradation pathways, and implementing the recommended storage and handling protocols, researchers can ensure the quality and reliability of their work. A systematic approach to stability testing, utilizing methods such as HPLC, is essential for establishing appropriate storage conditions and shelf-life.

References

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2025).

- CymitQuimica. (2024).

- Thermo Fisher Scientific. (n.d.).

- AK Scientific, Inc. (n.d.).

- lifechem pharma. (n.d.). 4-bromobenzoic Acid Methyl Ester.

- Sigma-Aldrich. (2025).

- Santa Cruz Biotechnology. (n.d.). Methyl 3-(benzyloxy)

- Thermo Fisher Scientific. (2025).

Sources

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to Methyl 3-(benzyloxy)-4-bromobenzoate

This compound is a key organic intermediate valued for its trifunctional nature. Possessing a methyl ester, a benzyl ether, and an aryl bromide, this molecule offers three distinct points for chemical modification, making it a highly versatile scaffold in the synthesis of complex organic molecules. Its strategic importance is particularly pronounced in the fields of medicinal chemistry and materials science, where it serves as a foundational component for constructing elaborate molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Characterization

This compound is a stable, crystalline solid under standard conditions. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 17054-26-1 | [1] |

| Molecular Formula | C₁₅H₁₃BrO₃ | [1][] |

| Molecular Weight | 321.17 g/mol | [1] |

| IUPAC Name | methyl 4-bromo-3-(phenylmethoxy)benzoate | [] |

| Density | 1.407 g/cm³ (predicted) | [] |

| Appearance | Off-white to pale yellow solid | Inferred |

Characterization of the compound is typically achieved through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would reveal characteristic signals for the aromatic protons on both the benzoate and benzyl rings, a singlet for the benzylic methylene (-CH₂-) protons, and a singlet for the methyl ester (-OCH₃) protons. ¹³C NMR would show distinct signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the methyl carbon.

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would confirm the molecular weight, with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy: Key stretches would include a strong carbonyl (C=O) absorption around 1720 cm⁻¹, C-O ether stretches, and aromatic C-H and C=C absorptions.

Synthesis of this compound

The most common and efficient synthesis of this compound is achieved through the Williamson ether synthesis. This involves the benzylation of its precursor, Methyl 3-hydroxy-4-bromobenzoate.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Benzylation

This protocol describes a standard procedure for the synthesis, which should be adapted and optimized based on laboratory conditions.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 3-hydroxy-4-bromobenzoate (1.0 eq).[3]

-

Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) as the base.

-

Add a suitable solvent such as acetone or N,N-dimethylformamide (DMF) to dissolve the starting material.

-

-

Addition of Reagent:

-

Slowly add benzyl bromide (1.1-1.2 eq) to the stirring mixture at room temperature.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If using acetone, filter off the inorganic salts and wash the solid with fresh acetone. Concentrate the filtrate under reduced pressure.

-

If using DMF, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Chemical Reactivity and Strategic Applications

The utility of this compound stems from the orthogonal reactivity of its functional groups. The aryl bromide is a handle for carbon-carbon bond formation, while the ester can be hydrolyzed or reduced, and the benzyl group can be removed via hydrogenolysis.

Key Reaction Pathways

Caption: Major reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is an excellent electrophile for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for creating biaryl structures, which are prevalent in pharmaceuticals.[4][5]

Representative Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup:

-

In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[5]

-

-

Solvent Addition:

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

-

Reaction Execution:

-

Heat the mixture to 80-110 °C and stir vigorously for 2-24 hours, monitoring by TLC or LC-MS.

-

-

Workup and Purification:

-

After cooling, dilute the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the residue via column chromatography to obtain the coupled product.

-

Ester Hydrolysis

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid using basic conditions.[6] This transformation is often a necessary step to enable further reactions, such as amide bond formation, or to reveal a key functional group in a final target molecule.

Ester Reduction

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the methyl ester to a primary alcohol. This provides access to (3-(benzyloxy)-4-bromophenyl)methanol, another valuable intermediate for further functionalization. The reduction of similar benzoates to their corresponding alcohols is a well-established transformation.[7]

Safety and Handling

While specific toxicity data for this compound is not extensively published, related brominated aromatic compounds are known to cause skin, eye, and respiratory irritation.[8][9] Standard laboratory safety precautions should be followed:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

This compound stands out as a strategically valuable and versatile intermediate in synthetic chemistry. Its three distinct functional groups—the reactive aryl bromide for cross-coupling, the modifiable methyl ester, and the stable benzyl ether protecting group—provide a robust platform for the convergent synthesis of complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of novel chemical entities.

References

-

Eureka | Patsnap. Synthesis method for 3-bromine-4-(methylol)methyl benzoate. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PrepChem.com. Synthesis of methyl 4-bromobenzoate. [Link]

-

ResearchGate. (PDF) Methyl 4-bromobenzoate. [Link]

-

ChemRxiv. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

-

PubChem. Methyl 3-amino-4-bromobenzoate. [Link]

-

PubChem. Methyl 2-benzyloxy-4-bromobenzoate. [Link]

-

National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]

- Google Patents.

-

SpectraBase. 3-Bromo-4-methyl-benzoic acid. [Link]

-

PubChem. Methyl 3-bromo-4-hydroxybenzoate. [Link]

-

NIST WebBook. Benzoic acid, 3-bromo-, methyl ester. [Link]

-

8TEN. Primary Deck Belt For Husqvarna Poulan Pro 148763. [Link]

-

PubChemLite. 3-(benzyloxy)-4-bromobenzoic acid (C14H11BrO3). [Link]

-

National Institutes of Health. Methyl 4-(benzyloxy)-3-methoxybenzoate. [Link]

-

VBelts4Less. Replacement Sears/Roper/AYP Belt-148763. [Link]

-

IndiaMART. Methyl 4 Bromo 3 Hydroxy Benzoate. [Link]

-

eBay. REPLACEMENT BELT FOR AYP, Craftsman, Noma 148763 (5/8"x85") Made with Kevlar. [Link]

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

- Google Patents.

-

ResearchGate. Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

Russo Power Equipment. Heavy Duty PTO Belt 85.3 X 5/8 in. for AYP 148763. [Link]

-

Lowe's. MaxPower 5/8-in x 85.375-in Drive Belt, for 46-in Riding Mower/Tractors, Replaces OEM Part Number Replaces Oem 148763, 532148763 and 531300769. [Link]

-

Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

-

PubMed. Reduction of 3-chlorobenzoate, 3-bromobenzoate, and benzoate to corresponding alcohols by Desulfomicrobium escambiense, isolated from a 3-chlorobenzoate-dechlorinating coculture. [Link]

-

PubChem. Methyl 3-bromo-4-fluorobenzoate. [Link]

-

PubChem. 3-(Benzyloxy)-4-bromobenzoic acid. [Link]

-

ResearchGate. (PDF) Methyl 4-benzyloxy-2-hydroxybenzoate. [Link]

- Google Patents. Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

Sources

- 1. scbt.com [scbt.com]

- 3. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Reduction of 3-chlorobenzoate, 3-bromobenzoate, and benzoate to corresponding alcohols by Desulfomicrobium escambiense, isolated from a 3-chlorobenzoate-dechlorinating coculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl 3-amino-4-bromobenzoate | C8H8BrNO2 | CID 3928639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 3-(benzyloxy)-4-bromobenzoate: A Detailed Application Note and Protocol

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 3-(benzyloxy)-4-bromobenzoate, a key intermediate in the development of various pharmaceutical compounds. The protocol herein is presented as a two-step process commencing with the Fischer esterification of 3-hydroxy-4-bromobenzoic acid, followed by a Williamson ether synthesis to introduce the benzyl protecting group. This guide emphasizes not only the procedural steps but also the underlying chemical principles, potential challenges, and critical parameters to ensure a successful and reproducible synthesis.

Introduction: Strategic Importance and Synthetic Rationale

This compound serves as a valuable building block in medicinal chemistry and organic synthesis. The strategic placement of the bromo, benzyloxy, and methyl ester functionalities allows for a diverse range of subsequent chemical transformations, such as cross-coupling reactions at the bromine site, selective deprotection of the benzyl ether, and modification of the ester.